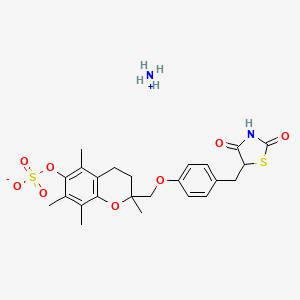

Troglitazone Sulfate Ammonium Salt

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C₂₄H₃₀N₂O₈S₂ |

|---|---|

Molecular Weight |

538.63 |

Synonyms |

5-[[4-[[3,4-Dihydro-2,5,7,8-tetramethyl-6-(sulfooxy)-2H-1-benzopyran-2-yl]methoxy]phenyl]methyl]-2,4-thiazolidinedione Ammonium Salt; |

Origin of Product |

United States |

Chemical Synthesis and Structural Modifications

Synthetic Pathways to Troglitazone (B1681588) Sulfate (B86663) and Analogues

The synthesis of troglitazone sulfate, a primary metabolite of the antidiabetic drug troglitazone, is essential for in-depth studies of its biological properties. nih.gov Various synthetic strategies have been developed by researchers to produce this compound and its related analogues.

A common method for synthesizing troglitazone sulfate is through the direct sulfation of troglitazone. This process typically utilizes a sulfur trioxide-pyridine complex within a pyridine (B92270) or dichloromethane (B109758) solvent. The resulting sulfonic acid is subsequently converted to the ammonium (B1175870) salt by introducing ammonium hydroxide. This direct approach offers a straightforward pathway to the final product.

An alternative, more convergent synthetic route involves the separate construction of the chromane (B1220400) and thiazolidinedione components of the molecule, which are then coupled. A key intermediate in the synthesis of the chromane portion is 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid. The phenolic hydroxyl group of this intermediate can undergo sulfation before it is joined with the thiazolidinedione side chain. This modular strategy provides greater flexibility for creating a variety of analogues by modifying either segment of the molecule.

The creation of analogues frequently entails modifications at specific key positions on the troglitazone molecule. For instance, to explore the significance of sulfation, the phenolic hydroxyl group may be substituted with other functional groups. To examine the influence of lipophilicity on the compound's activity, the alkyl side chain on the chromane ring can be altered in its length or branching. Additionally, the thiazolidinedione ring can be replaced with other acidic isosteres to investigate different potential interactions with biological targets.

One research team has described a detailed, multi-step synthesis of troglitazone sulfate. Their process began with the commercially available 6-hydroxy-2,5,7,8-tetramethylchroman-2-methanol. This starting material was first protected, then subjected to a series of reactions to attach the thiazolidinedione side chain. In the final step, the protecting group on the phenolic hydroxyl was removed to enable sulfation. A short synthesis of troglitazone was also achieved in five steps starting from 4-bromo-1,1-dimethoxy-3-methylbut-2-ene, with the chromane ring formation accomplished by condensing an unsaturated acetal (B89532) with trimethylhydroquinone. nih.govresearchgate.net

Here is a table summarizing some key synthetic intermediates and reagents:

| Intermediate/Reagent | Role in Synthesis |

| 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid | Key intermediate for the chromane core |

| Sulfur trioxide-pyridine complex | Sulfating agent |

| Ammonium hydroxide | Forms the ammonium salt |

| 2,4-Thiazolidinedione | Precursor for the thiazolidinedione ring |

| 4-bromo-1,1-dimethoxy-3-methylbut-2-ene | Starting material in an alternative synthesis |

| Trimethylhydroquinone | Reagent for chromane ring formation |

Derivatization Strategies for Functional Probes and Research Tools

To unravel the molecular mechanisms of troglitazone and its sulfate metabolite, scientists have devised a range of derivatization techniques to generate functional probes and research tools. These specialized molecules are engineered to interact with particular cellular components, which aids in their identification and characterization.

A prevalent strategy is the introduction of a reporter group, such as a fluorescent tag or a biotin (B1667282) moiety. For example, a fluorescent derivative of troglitazone sulfate can be created by attaching a fluorophore like fluorescein (B123965) or rhodamine to a non-essential part of the molecule. This is typically achieved by linking the fluorophore to the carboxylic acid of the chromane ring through a flexible linker. These fluorescent probes are valuable in cellular imaging studies to observe the compound's subcellular distribution.

Biotinylated derivatives serve as another powerful tool for pinpointing protein targets. In a method similar to that used for fluorescent tags, biotin can be attached to troglitazone sulfate. When this biotinylated probe is incubated with cell lysates, it can bind to specific proteins, which can then be isolated using streptavidin-coated beads. These captured proteins can subsequently be identified through techniques like mass spectrometry, an approach that has been key in uncovering potential off-target effects of troglitazone.

A more advanced technique, photoaffinity labeling, is employed to create a covalent bond between a drug and its binding partner upon exposure to light. This is accomplished by incorporating a photolabile group, such as an azido (B1232118) or benzophenone (B1666685) group, into the troglitazone sulfate structure. When irradiated with UV light, this group becomes highly reactive and forms a stable covalent link with nearby amino acid residues in the binding pocket of a target protein. This method allows for the clear identification of direct binding partners.

The following table provides examples of functional probes derived from troglitazone:

| Probe Type | Reporter Group | Application |

| Fluorescent Probe | Fluorescein, Rhodamine | Cellular imaging, subcellular localization |

| Affinity Probe | Biotin | Protein target identification (pull-down assays) |

| Photoaffinity Probe | Azido, Benzophenone | Covalent labeling of binding partners |

Isotopic Labeling Approaches for Mechanistic Elucidation

Isotopic labeling is a vital technique for clarifying the metabolic fate and mechanisms of action of drugs such as troglitazone and its metabolites. By substituting one or more atoms in the molecule with their heavier, stable isotopes (e.g., deuterium (B1214612), carbon-13, nitrogen-15), researchers can effectively track the compound and its metabolic byproducts within biological systems.

Deuterium (²H) labeling is frequently utilized to investigate metabolic pathways. By selectively replacing hydrogen atoms with deuterium at specific positions in the troglitazone molecule, it becomes possible to identify the sites of enzymatic oxidation. The presence of deuterium can slow the rate of metabolism at that location, a phenomenon known as the kinetic isotope effect, which provides valuable insights into the enzymes involved in the metabolic process.

Carbon-13 (¹³C) and nitrogen-15 (B135050) (¹⁵N) labeling are often used with mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to trace the metabolic journey of the drug. For instance, by administering ¹³C-labeled troglitazone to an animal model, the distribution of the ¹³C label among various metabolites can be analyzed. This allows for the quantitative assessment of different metabolic pathways and their comparative importance.

In studying troglitazone sulfate, isotopic labeling has been instrumental in confirming its structure and in examining its formation and subsequent metabolism. The use of ¹³C-labeled troglitazone, for example, enables the unambiguous identification of the sulfate conjugate in complex biological samples through mass spectrometry. Moreover, stable isotope-labeled internal standards are crucial for the precise quantification of troglitazone and its metabolites in pharmacokinetic studies.

A significant application of isotopic labeling is in the investigation of reactive metabolites. It has been proposed that troglitazone can be bioactivated to a reactive quinone-methide intermediate. wikipedia.org By using deuterated troglitazone, researchers can explore the formation of this reactive species and its subsequent binding to cellular macromolecules.

The table below summarizes the use of different isotopes in troglitazone research:

| Isotope | Application |

| Deuterium (²H) | Investigating kinetic isotope effects, determining sites of metabolism |

| Carbon-13 (¹³C) | Tracing metabolic pathways, quantitative analysis (as internal standard) |

| Nitrogen-15 (¹⁵N) | Mechanistic studies with NMR and mass spectrometry |

Molecular and Cellular Mechanistic Investigations

Peroxisome Proliferator-Activated Receptor (PPAR) Interactions

Troglitazone (B1681588) and its metabolites, including the sulfate (B86663) conjugate, are known to interact with the peroxisome proliferator-activated receptor (PPAR) family of nuclear receptors. These interactions are central to the compound's mechanism of action.

Troglitazone is a potent agonist of PPARγ. Studies have shown that troglitazone's binding to PPARγ induces a conformational change in the receptor, leading to the recruitment of coactivator proteins and the subsequent transcription of target genes. This agonistic activity is responsible for the insulin-sensitizing effects observed with the parent compound.

The sulfate metabolite of troglitazone also demonstrates the ability to activate PPARγ. While troglitazone acts as a full agonist, its sulfate conjugate has been suggested to exhibit partial agonist activity in some cellular contexts. This partial agonism may be attributed to differences in how the metabolite engages with the ligand-binding domain of the receptor and recruits co-regulatory proteins. The presence of the sulfate group can alter the binding affinity and efficacy of the molecule compared to the parent troglitazone.

The binding dynamics of troglitazone and its metabolites with PPAR isoforms are complex. Troglitazone itself binds with high affinity to the ligand-binding pocket of PPARγ. This interaction is stabilized by a network of hydrogen bonds and hydrophobic interactions.

Modulation of Cellular Signaling Pathways

Beyond its direct interactions with PPARs, troglitazone sulfate is involved in the modulation of other critical cellular signaling pathways.

Troglitazone has been demonstrated to inhibit the pro-inflammatory NF-κB signaling pathway. This inhibition is thought to occur through a PPARγ-independent mechanism. The anti-inflammatory effects of troglitazone are, in part, attributed to this suppression of NF-κB activity, which plays a crucial role in the expression of genes involved in inflammation and immunity. The sulfate metabolite is also being studied for its potential to modulate this pathway.

Research has indicated that troglitazone can interfere with the activity of Protein Kinase C (PKC), a family of enzymes involved in various cellular processes, including signal transduction. Specifically, troglitazone has been shown to inhibit certain PKC isoforms. This interference with PKC signaling may contribute to some of the cellular effects of troglitazone that are independent of PPAR activation.

Transporter Protein Interactions and Hepatic Disposition

The hepatic disposition of troglitazone and its metabolites is heavily influenced by their interactions with various transporter proteins. Troglitazone is known to be a substrate for and an inhibitor of the bile salt export pump (BSEP), which can lead to cholestatic liver injury.

Inhibition of Bile Salt Export Pump (Bsep/ABCB11) Activity

Troglitazone sulfate, the primary metabolite of troglitazone, has been identified as a potent inhibitor of the Bile Salt Export Pump (Bsep/ABCB11). nih.govoup.com Bsep is an ATP-binding cassette (ABC) transporter located on the canalicular membrane of hepatocytes, playing a crucial role in the secretion of bile salts from the liver into the bile, which is the rate-limiting step in bile formation. nih.govuzh.ch

Investigations using isolated canalicular rat liver plasma membrane vesicles have demonstrated that troglitazone sulfate competitively inhibits the ATP-dependent transport of taurocholate, a primary bile acid. nih.govnih.gov The inhibitory potency of troglitazone sulfate is significantly greater than that of its parent compound, troglitazone. nih.gov Studies have reported the half-maximal inhibitory concentration (IC₅₀) for troglitazone sulfate to be approximately 0.4-0.6 µM, whereas the IC₅₀ for troglitazone was about tenfold higher at around 3.9 µM. nih.gov Another study reported an apparent inhibitory constant (Ki) value of 0.23 µM for troglitazone sulfate, compared to 1.3 µM for troglitazone, confirming its stronger competitive inhibition. nih.gov This direct inhibition was confirmed in vesicles from Mrp2-deficient rats, indicating the effect is not dependent on the Mrp2 transporter. nih.gov

The significant accumulation of troglitazone sulfate within liver tissue, combined with its potent Bsep inhibition, suggests that this metabolite is the primary agent responsible for disrupting the hepatobiliary export of bile acids. nih.govnih.gov This interference can lead to the accumulation of cytotoxic bile salts within hepatocytes, a condition known as intrahepatic cholestasis, which is considered a contributing factor to troglitazone-induced liver injury. nih.govnih.govuzh.ch

| Compound | Inhibition Type | IC₅₀ Value (µM) | Apparent Kᵢ Value (µM) | Source |

|---|---|---|---|---|

| Troglitazone Sulfate | Competitive | 0.4 - 0.6 | 0.23 | nih.govnih.gov |

| Troglitazone | Competitive | 3.9 | 1.3 | nih.govnih.gov |

Engagement with Organic Anion Transporting Polypeptides (OATPs)

Organic Anion Transporting Polypeptides (OATPs), specifically OATP1B1 (SLCO1B1) and OATP1B3 (SLCO1B3), are influx transporters located on the basolateral membrane of human hepatocytes that mediate the uptake of a wide range of endogenous compounds and drugs from the blood into the liver. researchgate.netnih.govmdpi.com Research indicates that troglitazone sulfate actively engages with these transporters.

Studies using Xenopus oocytes expressing human OATP isoforms have shown that troglitazone sulfate (referred to in one study as metabolite M-1) is a substrate for these transporters. researchgate.net Specifically, troglitazone sulfate was effectively transported by OATP1B1 (formerly known as OATP-C) but not significantly by OATP1A2 (OATP-B). researchgate.netnih.gov OATP1B3 (OATP8) demonstrated weak, though not statistically significant, transport of the metabolite. researchgate.net

Furthermore, troglitazone sulfate was found to be a strong inhibitor of OATP1B1 and OATP1B3. researchgate.net It potently inhibited the transport of estrone-3-sulfate by both OATP1B1 and OATP1B3, suggesting a high affinity for these transporters. researchgate.netnih.gov This interaction implies that the hepatic uptake of troglitazone sulfate is mediated by OATPs, which can lead to its accumulation within hepatocytes. researchgate.net This accumulation may in turn interfere with the normal function of OATPs, potentially disturbing the hepatic transport of other endogenous substrates like bile acids and bilirubin (B190676), thereby contributing to the compound's hepatotoxic effects. researchgate.netnih.gov

| OATP Isoform | Interaction Type | Finding | Source |

|---|---|---|---|

| OATP1B1 (OATP-C) | Transport Substrate | Effectively transported into OATP1B1-expressing cells. | researchgate.net |

| OATP1B3 (OATP8) | Transport Substrate | Weak, not statistically significant transport. | researchgate.net |

| OATP1A2 (OATP-B) | Transport Substrate | Not transported. | researchgate.net |

| OATP1B1 & OATP1B3 | Inhibitor | Strongly inhibits transport of other substrates (e.g., estrone-3-sulfate). | researchgate.net |

Influence on Bile Acid Homeostasis and Intracellular Transport Kinetics

The combined effects of Bsep inhibition and OATP engagement by troglitazone and its sulfate metabolite significantly disrupt bile acid homeostasis. The process begins with the uptake of troglitazone sulfate into hepatocytes via OATP transporters, leading to high intracellular concentrations. nih.govresearchgate.net Once inside the cell, the sulfate conjugate acts as a potent competitive inhibitor of the Bsep transporter on the canalicular membrane. nih.govnih.gov

This inhibition blocks the primary exit route for bile acids from the hepatocyte, causing them to accumulate intracellularly. oup.com The retention of bile acids is a hallmark of cholestasis and is a known mechanism of drug-induced liver injury. oup.comuzh.ch Following intravenous administration of troglitazone to rats, a rapid, dose-dependent increase in plasma bile acid concentrations was observed, providing in vivo evidence of this disruption. nih.govnih.gov

Adding another layer of complexity, troglitazone itself has been shown to inhibit the amidation of bile acids. doi.orgnih.gov Amidation, the conjugation of bile acids with glycine (B1666218) or taurine, is a crucial detoxification step that makes bile acids less hydrophobic and thus less toxic. doi.org By inhibiting this process (with IC₅₀ values of 5 and 3 µM for chenodeoxycholic acid and deoxycholic acid amidation, respectively), troglitazone causes a relative increase in the intracellular pool of more toxic, non-amidated bile acids. doi.orgnih.gov This dual mechanism—inhibiting both the detoxification and the export of bile acids—severely compromises bile acid homeostasis and is thought to be a key factor in the associated hepatotoxicity. oup.comnih.gov

Mitochondrial Bioenergetics and Oxidative Stress Responses

Effects on Mitochondrial Membrane Potential and Cellular ATP Production

The parent compound, troglitazone, has been shown to directly impact mitochondrial function, leading to significant alterations in cellular energy metabolism. A primary effect is the rapid, dose-dependent decrease in mitochondrial membrane potential (ΔΨm). magtechjournal.comoup.comnih.govnih.gov Studies on HepG2 human hepatoma cells demonstrated that troglitazone could induce a significant drop in ΔΨm within minutes of exposure, at concentrations that preceded observable cell death. oup.comnih.gov This loss of membrane potential is a critical event, as it is essential for the process of oxidative phosphorylation and ATP synthesis.

| Parameter | Effect | Cell Model | Observations | Source |

|---|---|---|---|---|

| Mitochondrial Membrane Potential (ΔΨm) | Decrease | HepG2, AC16 Cardiomyocytes | Rapid, dose-dependent drop. Occurs at sublethal concentrations and precedes cell death. | magtechjournal.comoup.comnih.govnih.gov |

| Cellular ATP Levels | Decrease | HepG2 | Concentration-dependent reduction. | nih.govresearchgate.net |

| Mitochondrial Permeability Transition (MPT) | Induction | HepG2, Isolated Mitochondria | Considered a key mechanism of toxicity; inhibited by cyclosporin (B1163) A. | oup.comnih.goviaea.org |

Modulation of Mitochondrial Respiratory Chain Complex Activities

Troglitazone administration has been linked to the impaired function of specific components of the mitochondrial electron transport chain (ETC). Research in a mouse model with a pre-existing, clinically silent mitochondrial abnormality (heterozygous for superoxide (B77818) dismutase 2, Sod2+/-) revealed that treatment with troglitazone led to a significant decrease in the activity of Complex I (NADH:ubiquinone oxidoreductase) by 46%. oup.com Complex I is a critical entry point for electrons into the ETC, and its inhibition can lead to both reduced ATP synthesis and increased production of reactive oxygen species (ROS).

Proteomic analyses of hepatic mitochondria from these sensitized mice further detailed the impact on the respiratory chain. osti.gov After four weeks of troglitazone treatment, a decreased abundance of the ATP synthase β-subunit, a core component of Complex V (ATP synthase), was observed. osti.gov This suggests a multifaceted disruption of oxidative phosphorylation, affecting both the electron transport process and the final step of ATP synthesis. The activity of aconitase-2, a mitochondrial enzyme sensitive to oxidative damage, was also found to be dose-dependently decreased, serving as an early biomarker of mitochondrial oxidant stress. oup.comosti.gov

Induction of Oxidative Stress Markers and Cellular Antioxidant Responses

A significant aspect of troglitazone's mechanism of action involves the induction of oxidative stress. Studies have consistently shown that troglitazone treatment leads to an increase in intracellular reactive oxygen species (ROS), including superoxide anions. magtechjournal.comoup.comnih.gov This surge in ROS can overwhelm the cell's antioxidant capacity, leading to damage to cellular components.

Key markers of oxidative damage are elevated following exposure to troglitazone. These include increased membrane lipid peroxidation and a higher incidence of protein carbonyls, a measure of protein oxidation. oup.comnih.gov Concurrently, a depletion of intracellular glutathione (B108866) (GSH), a critical cellular antioxidant, is observed. nih.gov This indicates that the cellular antioxidant defenses are being consumed in an attempt to neutralize the excess ROS. The chromane (B1220400) ring of the troglitazone molecule, which is structurally similar to vitamin E, has been implicated as the moiety responsible for inducing this oxidative stress. nih.gov

In response to this oxidative challenge, cells activate antioxidant defense mechanisms. Studies have documented the upregulation of several key antioxidant enzymes. acs.org In mouse liver mitochondria, prolonged troglitazone exposure led to increased levels of superoxide dismutase 2 (SOD2), peroxiredoxin-3 (PRDX3), and glutathione peroxidase 1 (GPX1). acs.org This represents an adaptive cellular response aimed at mitigating oxidative damage and maintaining redox homeostasis. However, in susceptible models, this adaptive response can be overwhelmed, leading to uncompensated oxidative damage and cell death. osti.govacs.org

| Category | Specific Marker/Response | Observed Effect | Source |

|---|---|---|---|

| Induction of Oxidative Stress | Intracellular Reactive Oxygen Species (ROS) | Increased | magtechjournal.comoup.comnih.gov |

| Membrane Lipid Peroxidation | Increased | nih.gov | |

| Intracellular Glutathione (GSH) | Decreased | nih.gov | |

| Cellular Antioxidant Response | Superoxide Dismutase 2 (SOD2) | Upregulated | acs.org |

| Peroxiredoxin-3 (PRDX3) | Upregulated | acs.org | |

| Glutathione Peroxidase 1 (GPX1) | Upregulated | acs.org |

Reactive Metabolite Formation and Macromolecular Adducts

The biotransformation of troglitazone is a critical area of investigation, particularly concerning the generation of reactive metabolites that can form adducts with macromolecules. These processes are believed to be central to the compound's mechanism of action and associated cellular effects.

Chromane Ring Oxidation and Quinone Methide Generation Pathways

The metabolic activation of troglitazone can proceed through the oxidation of its chromane ring. nih.gov This process can lead to the formation of reactive intermediates, including a quinone-type metabolite. nih.govdrugbank.com Studies have shown that this oxidation can occur at the hydroxyl group of the chromane ring, generating a quinone reactive metabolite. nih.gov Furthermore, oxidation of the methyl groups ortho to the hydroxyl group on the chromane ring can result in the formation of an o-quinone methide reactive metabolite. nih.gov This pathway represents a significant route for the generation of electrophilic species capable of interacting with cellular components. nih.gov The formation of these quinone and o-quinone methide metabolites has been a key focus in understanding the bioactivation of troglitazone. nih.gov

Thiazolidinedione (TZD) Ring Scission Biotransformation Pathways

A novel and significant biotransformation pathway for troglitazone involves the oxidative cleavage of the thiazolidinedione (TZD) ring. nih.govnih.gov This pathway is distinct from the metabolism of other thiazolidinediones like rosiglitazone (B1679542) and pioglitazone. nih.gov The scission of the TZD ring can generate highly electrophilic intermediates, such as α-ketoisocyanate and sulfenic acid. nih.gov Research comparing troglitazone to analogues where the sulfur atom in the TZD ring is replaced has indicated that this ring is at least partially responsible for the formation of reactive metabolites and subsequent liver toxicity. apexbt.com

Glutathione (GSH) Conjugate Formation and Structural Identification

The reactive metabolites generated from both chromane ring oxidation and TZD ring scission can be trapped by the endogenous antioxidant glutathione (GSH). nih.gov The formation of various GSH conjugates has been identified in vitro in human liver microsomes and hepatocytes, as well as in vivo in rat bile. nih.govnih.gov Liquid chromatography-mass spectrometry (LC-MS/MS) has been instrumental in the tentative identification of these conjugates, with structures in some cases confirmed by NMR spectroscopy. nih.gov Studies have identified multiple GSH conjugates, indicating conjugation at both the chromane nucleus and as a result of TZD ring cleavage. nih.govnih.gov The formation of these conjugates is a detoxification pathway, and variations in the ability to form these conjugates may correlate with individual susceptibility to troglitazone-induced cytotoxicity. nih.gov Specifically, three out of four identified reactive metabolite-GSH conjugates of troglitazone were linked to the sulfur moiety of the TZD ring. apexbt.com

Covalent Binding to Hepatic Proteins and Cellular Nucleophiles

The electrophilic reactive metabolites of troglitazone are capable of covalently binding to cellular macromolecules, including hepatic proteins. nih.gov This covalent modification of proteins is a potential mechanism contributing to cellular dysfunction and toxicity. nih.gov The extent of covalent binding to proteins in vitro is a factor considered in screening systems for chemically reactive metabolites. elsevierpure.com While troglitazone is known to be metabolized into reactive species that bind to cellular components, the direct causal link between this binding and liver injury remains a subject of ongoing research. nih.gov

Cellular Apoptosis Mechanisms

Troglitazone has been shown to induce apoptosis, or programmed cell death, in various cell types, including hepatocytes. nih.govnih.gov This process is characterized by morphological and biochemical hallmarks such as nuclear condensation and DNA fragmentation. nih.govnih.gov

Caspase-Dependent Apoptotic Pathway Activation (Caspase 3/7, 9)

The apoptotic process initiated by troglitazone involves the activation of caspase-dependent pathways. nih.gov Research has demonstrated that troglitazone can facilitate the activities of initiator caspase-9 and executioner caspase-8. nih.govnih.gov The activation of these upstream caspases leads to a cascade of downstream events, ultimately resulting in apoptosis. Furthermore, studies have shown the cleavage of caspase-7, another executioner caspase, in breast cancer cells treated with a PPARγ-inactive derivative of troglitazone. elsevierpure.com The activation of caspase-3, a key executioner caspase, has also been implicated in troglitazone-induced apoptosis. nih.gov For instance, the combined treatment of troglitazone and TRAIL (Tumor necrosis factor-related apoptosis-inducing ligand) enhanced the levels of activated caspase-3. nih.gov

Enzyme Induction and Inhibition Profiles

Troglitazone demonstrates a complex modulatory effect on cytochrome P450 enzymes, involving both induction and inhibition. In vivo studies have shown that troglitazone induces the activity of hepatic CYP3A4. ebi.ac.uk Conversely, in vitro investigations using recombinant human P450 enzymes have established troglitazone as an inhibitor of several CYP isoforms. jst.go.jp

Specifically, troglitazone significantly inhibits the activity of CYP2C8 and CYP2C9. jst.go.jp The inhibitory potential, measured as the half-maximal inhibitory concentration (IC50), was approximately 5 µM for both CYP2C8 and CYP2C9. jst.go.jp The inhibition of CYP3A4 was also observed, though at a higher concentration, with an IC50 value of approximately 20 µM. jst.go.jp The inhibitory effects of troglitazone on P450 activities are primarily competitive. jst.go.jp The sulfate conjugate of troglitazone also acts as an inhibitor of CYP2C enzymes, although it is less potent than the parent compound. jst.go.jp

Table 2: In Vitro Inhibition of Human Cytochrome P450 Isoforms by Troglitazone

Conjugation reactions are primary metabolic pathways for troglitazone. Sulfation, which accounts for a significant portion of its metabolites in human plasma, is mainly catalyzed by phenol (B47542) sulfotransferase 1A3 (SULT1A3) in the human liver. nih.gov While estrogen sulfotransferase (ST1E4) also shows activity towards troglitazone, the hepatic content of SULT1A3 is substantially higher, indicating it is the principal enzyme responsible for this metabolic step. nih.gov The resulting sulfate metabolite has been suggested to be a direct-acting toxicant. ebi.ac.ukworthington-biochem.com

Glucuronidation is another key conjugation pathway. In humans, UDP-Glucuronosyltransferase 1A1 (UGT1A1) is estimated to be responsible for approximately 30% of the total glucuronidation of troglitazone. nih.gov Other UGT1 and UGT2 enzymes are responsible for the remainder of this process. nih.gov Kinetic studies with recombinant UGT1A1 have determined a Michaelis-Menten constant (Km) of 58.3 +/- 29.2 µM and a maximal velocity (Vmax) of 12.3 +/- 2.5 pmol/min/mg protein. nih.gov The involvement of multiple UGTs suggests that polymorphisms in a single enzyme, such as UGT1A1, may not be the sole determinant of metabolic outcomes. nih.gov

Other Specific Molecular Targets and Protein Interactions

Computational inverse molecular docking studies have identified 3-oxo-5-beta-steroid 4-dehydrogenase as a potential molecular target for troglitazone. nih.gov This enzyme is involved in the metabolism of steroids and drugs in the liver. nih.gov Inhibition of this enzyme could potentially affect the expression of cytochrome P450 enzymes, providing a mechanistic link to altered drug metabolism. nih.gov It is important to note that while this interaction is suggested by computational models, direct experimental validation of troglitazone's effect on this specific enzyme is not extensively documented in the reviewed literature.

Inverse molecular docking studies have also pinpointed matrix metalloproteinases (MMPs), specifically neutrophil collagenase (MMP-8) and stromelysin-1 (MMP-3), as potential targets of troglitazone. nih.gov While direct enzymatic assays confirming this interaction were not found in the reviewed sources, related research shows that troglitazone can modulate MMP activity and expression. For instance, troglitazone has been found to inhibit the expression of MMP-9 and the invasion of breast cancer cells through a PPARγ-dependent mechanism. nih.gov Furthermore, in osteosarcoma cells, troglitazone treatment decreased the activity of MMP-2, leading to reduced cell invasiveness and motility. nih.gov Troglitazone also exerts direct effects on neutrophils, promoting their chemotactic activity in a manner that appears to be independent of PPAR activation. nih.gov

Table 3: Chemical Compounds Mentioned

Advanced Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are fundamental in the analysis of pharmaceutical compounds, enabling the separation, identification, and quantification of components within a mixture. For Troglitazone (B1681588) and its related compounds, various chromatographic methods have been developed and validated to ensure the quality and consistency of the drug product.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally unstable compounds like Troglitazone. The development and validation of HPLC methods are critical for routine quality control, stability testing, and research.

A common approach involves reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase. For the assay of Troglitazone tablets, an isocratic, reversed-phase HPLC method has been described. nih.gov This method utilizes a C18 column with a mobile phase consisting of a mixture of aqueous sodium dihydrogen phosphate (B84403) buffer, acetonitrile (B52724), and methanol (B129727). nih.gov UV detection is typically employed, with the wavelength set to maximize the absorbance of Troglitazone. nih.gov

Method validation is performed according to International Council for Harmonisation (ICH) guidelines to ensure the method is fit for its intended purpose. researchgate.net Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is further divided into repeatability (intra-day precision) and intermediate precision (inter-day precision).

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Table 1: Example of HPLC Method Parameters for Troglitazone Analysis

| Parameter | Condition |

| Column | YMC ODS-A, 120 Å, 5 µm, 4.6 x 150 mm nih.gov |

| Mobile Phase | 50 mM aqueous NaH2PO4 (pH 4.0):Acetonitrile:Methanol (35:50:15, v/v/v) nih.gov |

| Flow Rate | 1.0 mL/min nih.gov |

| Injection Volume | 10 µL nih.gov |

| Detection | UV at 225 nm nih.gov |

| Temperature | Ambient nih.gov |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with smaller particle sizes (typically sub-2 µm). This results in higher resolution, improved sensitivity, and faster analysis times compared to traditional HPLC. UPLC methods are particularly advantageous for high-throughput screening and the analysis of complex mixtures.

For the analysis of hypoglycemic agents, including those in the same class as Troglitazone, UPLC offers a green and sensitive alternative. nih.gov Micellar UPLC methods, which use a surfactant in the mobile phase, have been developed for the simultaneous determination of multiple hypoglycemic drugs in pharmaceutical formulations and biological matrices like human plasma. nih.gov These methods are often validated for their specificity, linearity, accuracy, and precision.

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. While Troglitazone itself is not sufficiently volatile for direct GC analysis without derivatization, GC can be employed to analyze volatile impurities or related substances that may be present in the drug substance or formulation.

The analysis of quaternary ammonium (B1175870) salts, a class of compounds that includes the ammonium salt of Troglitazone Sulfate (B86663), has been explored using GC, although this typically requires derivatization to increase volatility. nih.gov Headspace GC (HS-GC) coupled with techniques like ion mobility spectrometry (IMS) is a highly sensitive method for the analysis of volatile organic compounds (VOCs) in various samples. mdpi.commdpi.com This approach can be used to create a "flavor fingerprint" or to identify specific volatile markers. mdpi.comnih.gov

Troglitazone possesses chiral centers, meaning it can exist as stereoisomers (enantiomers and diastereomers). Since different stereoisomers can have different pharmacological and toxicological profiles, their separation and quantification are crucial. Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations.

SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. chromatographyonline.com The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and higher efficiency compared to HPLC. chromatographyonline.comnih.gov For chiral separations, a chiral stationary phase (CSP) is used to differentiate between the stereoisomers.

The development of chiral SFC methods often involves screening a variety of CSPs and mobile phase modifiers (co-solvents) to achieve optimal separation. sci-hub.se The compatibility of SFC with mass spectrometry (SFC-MS) makes it a highly sensitive and selective technique for the analysis of chiral compounds in complex matrices. nih.govsci-hub.se

Table 2: Comparison of Chromatographic Techniques

| Technique | Principle | Typical Analytes | Key Advantages |

| HPLC | Partitioning between a liquid mobile phase and a solid stationary phase. | Non-volatile, thermally unstable compounds. | Robust, versatile, well-established. nih.govresearchgate.net |

| UPLC | Similar to HPLC but with smaller particle size columns. | Similar to HPLC. | Faster analysis, higher resolution, increased sensitivity. nih.gov |

| GC | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Volatile, thermally stable compounds. | High resolution for volatile compounds. mdpi.comnih.gov |

| SFC | Partitioning between a supercritical fluid mobile phase and a solid stationary phase. | Chiral compounds, thermally labile molecules. | Fast separations, reduced organic solvent consumption, ideal for chiral separations. chromatographyonline.comyoutube.com |

Mass Spectrometry-Based Approaches for Identification and Profiling

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for the identification and structural elucidation of compounds, as well as for their quantification at low levels.

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique in pharmaceutical analysis, particularly for the identification and quantification of drug metabolites. nih.gov In drug development, understanding the metabolic fate of a compound is essential.

For Troglitazone, LC-MS/MS has been instrumental in identifying its metabolites in biological matrices such as plasma, bile, and urine. nih.gov The process typically involves the following steps:

Sample Preparation: Extraction of the metabolites from the biological matrix.

LC Separation: The sample extract is injected into an LC system to separate the parent drug from its metabolites.

Ionization: The eluent from the LC column is introduced into the mass spectrometer's ion source, where the molecules are ionized. Electrospray ionization (ESI) is a commonly used technique for this purpose.

MS Analysis (MS1): The first mass analyzer (Q1) scans for the precursor ions (the molecular ions of the potential metabolites).

Collision-Induced Dissociation (CID): The precursor ions are then fragmented in a collision cell.

MS/MS Analysis (MS2): The second mass analyzer (Q3) scans the resulting fragment ions, generating a product ion spectrum. This spectrum is a fingerprint of the molecule and can be used for structural elucidation.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in the determination of the elemental composition of metabolites. nih.gov By comparing the mass spectra of the metabolites to that of the parent drug, the sites of metabolic modification (e.g., hydroxylation, glucuronidation, sulfation) can be identified. mdpi.com

The quantification of metabolites can be achieved using LC-MS/MS in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for the analyte and an internal standard. youtube.com This provides high selectivity and sensitivity for quantitative analysis.

Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS)

Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS) serves as a powerful tool for the analysis of non-volatile and thermally labile molecules like Troglitazone Sulfate Ammonium Salt. In this technique, the analyte is co-crystallized with a large excess of a matrix material that strongly absorbs laser energy. The laser irradiation desorbs and ionizes the analyte molecules, which are then accelerated into a time-of-flight analyzer to determine their mass-to-charge ratio.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS), often coupled with liquid chromatography (LC-MS), is a cornerstone technique for the identification and quantification of troglitazone and its metabolites, including the sulfate conjugate, in biological fluids. ESI is a soft ionization technique that allows for the analysis of polar and large molecules directly from a liquid phase.

For Troglitazone Sulfate, analysis is typically performed in the negative ion mode (ESI-), which is highly sensitive for anionic species due to the ease of deprotonation of the sulfate group. High-resolution mass spectrometry enables the determination of the elemental composition from the accurate mass of the precursor ion. Tandem mass spectrometry (MS/MS) is then used to fragment the precursor ion, providing structural information.

The fragmentation of sulfate conjugates in ESI-MS/MS characteristically yields specific product ions. Upon collision-induced dissociation (CID), a prominent neutral loss of 80 Da (SO₃) or the appearance of a product ion at m/z 97 (HSO₄⁻) is a strong indicator of a sulfate moiety. nih.govuab.edu Research on troglitazone metabolites has successfully utilized LC-ESI-MS/MS to identify novel sulfate conjugates in biological samples like rat bile. nih.gov The high sensitivity of this method allows for the detection and quantification of troglitazone in plasma at concentrations as low as 1 ng/mL.

| Parameter | Description | Typical Value / Observation |

| Ionization Mode | Optimal mode for detecting the sulfate conjugate. | Negative Ion Mode (ESI-) |

| Precursor Ion | The molecular ion of Troglitazone Sulfate observed in the mass spectrum. | [M-H]⁻ |

| Characteristic Fragment Ions (MS/MS) | Ions generated from the fragmentation of the precursor ion, confirming the sulfate group. | m/z 97 (HSO₄⁻), Neutral Loss of 80 Da (SO₃) nih.govuab.edu |

| Instrumentation | Common instrumental setup for analysis. | Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) nih.gov |

Spectroscopic Characterization Techniques

Ultraviolet-Visible (UV-Vis) Spectroscopy for Structural Analysis and Kinetic Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable and accessible technique for the analysis of this compound. The method is based on the absorption of UV or visible light by molecules containing chromophores, which results in electronic transitions. The troglitazone structure contains multiple chromophoric systems, including the substituted chromane (B1220400) ring and the thiazolidinedione moiety, which give rise to characteristic absorption bands in the UV region.

The position (λmax) and intensity of these absorption bands are sensitive to the molecular structure and the solvent environment. Studies on the related compound, pioglitazone, have reported absorption maxima around 224 nm and 234 nm in ethanol (B145695) and methanol, respectively. These values provide a reference point for the expected absorption of the troglitazone core structure.

UV-Vis spectroscopy is widely used for quantitative analysis, as the absorbance is directly proportional to the concentration of the analyte, following the Beer-Lambert law. This makes it suitable for determining the concentration of Troglitazone Sulfate in solutions. Furthermore, it is a powerful tool for kinetic studies, allowing researchers to monitor reaction rates, such as the formation or degradation of the compound over time, by tracking changes in absorbance at a specific wavelength.

| Solvent | Reported λmax for Thiazolidinediones | Application |

| Methanol | 234 nm (Pioglitazone) | Quantitative Analysis, Purity Assessment |

| Ethanol | 224.4 nm (Pioglitazone) | Quantitative Analysis |

| Deionized Water | 220 nm (Pioglitazone) | Kinetic Studies, Formulation Analysis |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of this compound. It provides detailed information about the carbon-hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

One-dimensional (1D) NMR spectra (¹H and ¹³C) reveal key information about the chemical environment of each unique proton and carbon atom. The chemical shift (δ), signal multiplicity (splitting pattern), and integration (area under the peak) are used to assemble the molecular structure. For instance, the ¹H NMR spectrum would show characteristic signals for the aromatic protons, the methylene (B1212753) protons of the ethoxy bridge, the methyl groups on the chromane ring, and the protons on the thiazolidinedione ring. nih.gov

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation), are employed to establish connectivity between atoms. These experiments are crucial for unambiguously assigning all proton and carbon signals, confirming the structure of the parent molecule, and identifying impurities or degradation products. researchgate.netnih.gov Furthermore, solid-state NMR (SSNMR) has been effectively used to characterize the physical forms of troglitazone, distinguishing between hydrated and non-hydrated states even within a tablet formulation. researchgate.net

| NMR Technique | Information Provided | Application to Troglitazone Sulfate |

| ¹H NMR | Number of unique protons, chemical environment, and adjacent protons. | Elucidation of the proton framework. nih.gov |

| ¹³C NMR | Number and type of carbon atoms (methyl, methylene, aromatic). | Determination of the carbon skeleton. researchgate.net |

| 2D NMR (COSY, HMBC) | Connectivity between protons and between protons and carbons. | Unambiguous assignment of the complete molecular structure. nih.gov |

| Solid-State NMR (SSNMR) | Information on the physical state (e.g., crystalline, amorphous). | Characterization of solid forms and formulations. researchgate.net |

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy is a vibrational spectroscopy technique that provides a characteristic "molecular fingerprint" of a compound, making it highly specific for identification. It measures the inelastic scattering of monochromatic light (Raman scattering) resulting from the interaction of photons with molecular vibrations. The resulting Raman spectrum consists of a series of peaks, where the position and intensity correspond to specific vibrational modes of the molecule's functional groups.

For this compound, Raman spectroscopy can identify key structural features. The thiazolidinedione ring has characteristic vibrational modes, including C=O stretching vibrations. nih.gov The aromatic chromane ring and other functional groups also produce distinct Raman signals. This technique is complementary to infrared (IR) spectroscopy and is particularly advantageous for analyzing aqueous samples due to the weak Raman scattering of water. The PubChem database contains an entry for the FT-Raman spectrum of troglitazone, which can serve as a reference for its identification. nih.gov Quantum chemical calculations can also be used to assign vibrational bands in the Raman spectra of thiazolidinediones, aiding in detailed structural interpretation. researchgate.net

Sample Preparation and Extraction Techniques for Biological Matrices

The accurate analysis of this compound in biological matrices such as plasma, urine, or cell culture media requires meticulous sample preparation. The primary goal is to remove interfering endogenous substances like proteins, lipids, and salts that can suppress the analytical signal or damage instrumentation, particularly in LC-MS analysis.

A common first step for plasma or serum samples is protein precipitation. This is typically achieved by adding a water-miscible organic solvent, such as acetonitrile or methanol, which denatures and precipitates the majority of proteins. Following centrifugation, the supernatant containing the analyte can be further purified.

For cleaner samples and higher sensitivity, solid-phase extraction (SPE) is frequently employed. In SPE, the sample is passed through a cartridge containing a solid adsorbent. The analyte is retained on the sorbent while interferences are washed away. The analyte is then eluted with a small volume of a strong solvent. The choice of sorbent (e.g., C18, mixed-mode cation/anion exchange) depends on the physicochemical properties of the analyte.

Liquid-liquid extraction (LLE) is another effective technique where the analyte is partitioned from the aqueous biological sample into an immiscible organic solvent. The choice of solvent is critical for achieving high recovery.

For MALDI-MS analysis, desalting is a critical step, as high concentrations of alkali metal ions can suppress analyte signals and create isobaric interferences. Washing samples with an ammonium salt solution, such as 150 mM ammonium acetate, has been shown to be an effective method for removing interfering sodium and potassium ions without displacing the analyte of interest.

Protein Precipitation Methods

Protein precipitation is a common and straightforward technique for removing high-abundance proteins from biological samples prior to analysis with methods like liquid chromatography-mass spectrometry (LC-MS). sigmaaldrich.com This process involves adding a substance, typically an organic solvent or a strong acid, to the sample to denature and precipitate proteins, allowing for the collection of the supernatant containing the analyte of interest. sigmaaldrich.com

For the analysis of troglitazone and its metabolites, including the sulfate conjugate, protein precipitation serves as a rapid and high-throughput sample cleanup strategy. doi.org Acetonitrile is a frequently used precipitating agent because it effectively removes proteins while ensuring the target analytes remain in the solution. doi.org Other solvents like methanol or acids such as perchloric acid can also be used. researchgate.netbiosyn.com

A standard protein precipitation protocol for analyzing this compound in plasma typically includes:

Mixing a plasma sample with a larger volume of a cold organic solvent, such as acetonitrile. doi.org

Vortexing the mixture to ensure complete protein precipitation. asianpubs.org

Centrifuging the sample at high speed to form a pellet of the precipitated proteins. biosyn.comasianpubs.org

Collecting the supernatant, which contains the troglitazone sulfate, for direct injection into an LC-MS system or for further processing. doi.org

While simple and fast, protein precipitation may yield less clean extracts compared to more intensive methods, which can sometimes lead to matrix effects during LC-MS analysis. mdpi.comthermofisher.com

Table 1: Comparison of Common Protein Precipitating Agents

| Precipitating Agent | Advantages | Disadvantages |

| Acetonitrile | High precipitation efficiency; good solubility for many analytes. doi.org | May sometimes co-precipitate certain analytes. nih.gov |

| Methanol | Less likely to cause analyte co-precipitation. nih.gov | Lower protein precipitation efficiency compared to acetonitrile. nih.gov |

| Perchloric Acid | Effective for deproteinization. researchgate.net | Can cause analyte degradation; is corrosive. researchgate.net |

| Trichloroacetic Acid (TCA) | Very effective protein precipitant. sigmaaldrich.com | Proteins may be difficult to resolubilize; residual acid must be removed. sigmaaldrich.combiosyn.com |

Solid-Phase Extraction (SPE) Protocols

Solid-phase extraction (SPE) is a more selective and robust sample preparation method than protein precipitation. mdpi.com It employs a solid sorbent, usually in a cartridge or 96-well plate format, to isolate and concentrate analytes from a complex matrix. mdpi.comfishersci.ca For this compound, SPE protocols are designed to produce cleaner sample extracts, minimize matrix effects, and enhance analytical sensitivity. thermofisher.com

The selection of the SPE sorbent material is critical and is based on the analyte's physicochemical properties. mdpi.com For a polar and acidic compound like troglitazone sulfate, sorbents with mixed-mode (e.g., reversed-phase and anion exchange) or specific anion exchange functionalities are often effective. biotage.com

A typical SPE protocol for extracting troglitazone sulfate from a biological matrix involves the following steps:

Conditioning: The SPE cartridge is activated, often with methanol, and then equilibrated with water or a buffer to prepare the sorbent for the sample. lcms.cz

Loading: The pre-treated biological sample is passed through the cartridge, where the analyte is retained on the sorbent. lcms.cz

Washing: The cartridge is washed with one or more solvents to remove interfering substances while the analyte remains bound to the sorbent. lcms.cz

Elution: A specific solvent is used to disrupt the analyte-sorbent interaction, allowing the purified and concentrated analyte to be collected. nih.gov

For troglitazone sulfate, a mixed-mode SPE cartridge that combines reversed-phase and anion-exchange properties can be highly effective. The reversed-phase mechanism retains the molecule based on its hydrophobicity, while the anion-exchange functionality interacts with the negatively charged sulfate group. biotage.comnih.gov

Table 2: Example of a Solid-Phase Extraction Protocol for Troglitazone and its Metabolites

| Step | Reagent/Solvent | Purpose |

| Conditioning | 200 µL Methanol | To wet and activate the sorbent. lcms.cz |

| Equilibration | 200 µL Water | To prepare the sorbent for the aqueous sample. lcms.cz |

| Sample Loading | 300 µL pre-treated plasma sample | To retain troglitazone sulfate on the sorbent. lcms.cz |

| Washing | 5% Methanol/Water solution | To remove polar interferences. lcms.cz |

| Elution | Methanol | To elute the retained analytes. lcms.cz |

Preclinical and in Vitro Cellular Model Studies

Isolated Cellular Systems and Organoids

Human and Rodent Hepatocyte Cultures (e.g., Sandwich-Cultured Hepatocytes, HepG2 Cells)

The study of troglitazone (B1681588) and its metabolites in liver cell models is crucial for understanding its disposition and potential for toxicity. Various in vitro systems, including primary human and rat hepatocytes, sandwich-cultured hepatocytes (SCH), and the human hepatoma cell line HepG2, have been employed.

In rat SCH, the biliary excretion of troglitazone sulfate (B86663) (TS) was investigated to understand its hepatocellular exposure. drugbank.com The loss of function of transporters like the multidrug resistance-associated protein 2 (Mrp2) and/or breast cancer resistance protein (Bcrp) did not appear to be risk factors for increased hepatocellular TS accumulation in rats, suggesting the involvement of a compensatory transporter for its excretion into bile. drugbank.com Interestingly, in Mrp2-deficient rat SCH, troglitazone sulfation was significantly lower, leading to decreased hepatocellular TS accumulation compared to wild-type cells. drugbank.com This highlights a complex interplay between the formation and excretion of metabolites in determining their intracellular concentrations. drugbank.com

Studies using the human hepatoma cell line HepG2 have also provided significant insights. In one study, troglitazone was shown to upregulate LDL receptor activity by approximately 35% and increase the expression of LDL receptor mRNA. nih.govnih.gov This effect was comparable to that of fluvastatin. nih.govnih.gov Another investigation using HepG2 cells focused on cytotoxicity, finding that while troglitazone itself exhibited time- and concentration-dependent toxicity, its sulfate metabolite (referred to as M-1) did not show significant cytotoxicity. nih.gov Research has also shown that troglitazone can induce mitochondrial dysfunction in HepG2 cells, which precedes cell death. frontiersin.orgmdpi.com This toxic effect in HepG2 cells was attributed to the parent drug rather than its P450-formed quinone metabolite. frontiersin.orgmdpi.com

Species-specific toxicity has been observed between rat and human hepatocytes. In a three-dimensional gel entrapment culture, human hepatocytes showed significant oxidative stress, mitochondrial damage, and cell death after a short exposure to troglitazone, whereas rat hepatocytes showed no obvious damage even with long-term exposure. researchgate.net This difference was attributed to the more rapid clearance of troglitazone in the gel-entrapped rat hepatocytes. researchgate.net In primary cultures of rat hepatocytes, troglitazone treatment led to a decrease in Hsp70 protein levels, a key cellular stress protein. nih.gov

Interactive Table: Summary of Findings in Hepatocyte Cultures

| Cell Model | Compound Studied | Key Findings | Reference(s) |

|---|---|---|---|

| Rat Sandwich-Cultured Hepatocytes (SCH) | Troglitazone Sulfate (TS) | Biliary excretion of TS is not solely dependent on Mrp2 or Bcrp, suggesting a compensatory transporter. | drugbank.com |

| Mrp2-Deficient Rat SCH | Troglitazone / TS | Decreased troglitazone sulfation leading to lower hepatocellular TS accumulation compared to wild-type. | drugbank.com |

| Human HepG2 Cells | Troglitazone | Upregulated LDL receptor activity (~35%) and LDL receptor mRNA expression. | nih.govnih.gov |

| Human HepG2 Cells | Troglitazone, Troglitazone Sulfate | Troglitazone showed dose-dependent cytotoxicity; the sulfate metabolite did not. | nih.gov |

| Human HepG2 Cells | Troglitazone | Induced mitochondrial dysfunction and cell death, independent of P450 activation to the quinone metabolite. | frontiersin.orgmdpi.com |

| Gel-Entrapped Human Hepatocytes | Troglitazone | Displayed significant oxidative stress, mitochondrial damage, and cell death. | researchgate.net |

| Gel-Entrapped Rat Hepatocytes | Troglitazone | No obvious cellular damage, attributed to more rapid clearance of the compound. | researchgate.net |

| Primary Rat Hepatocytes | Troglitazone | Decreased levels of Hsp70 protein. | nih.gov |

Investigations in Xenopus Oocytes for Transporter Functionality Studies

The Xenopus oocyte expression system is a well-established model for characterizing membrane transport proteins. nih.govfrontiersin.orgnih.gov Studies have utilized this system to investigate the interaction of troglitazone sulfate with organic anion transporting polypeptides (OATPs), which are crucial for the uptake of compounds from the blood into hepatocytes. drugbank.com

When various OATP transporters were expressed in Xenopus oocytes, troglitazone sulfate was found to be a substrate for OATP-C (also known as OATP1B1), but not for OATP-B (OATP2B1). drugbank.com OATP8 (OATP1B3) showed weak, but not statistically significant, transport of the sulfate conjugate. drugbank.com Furthermore, troglitazone sulfate demonstrated a potent inhibitory effect on the transport of estrone-3-sulfate by both OATP-C and OATP8, suggesting a high affinity for these transporters. drugbank.com The affinity of the sulfate conjugate for these OATPs was higher than that of the parent troglitazone or its other metabolites. These findings suggest that troglitazone sulfate may interfere with the hepatic uptake of endogenous substances like bile acids and bilirubin (B190676), potentially contributing to hepatotoxicity. drugbank.com

Smooth Muscle Cell Lines (e.g., Coronary Vascular Smooth Muscle Cells)

Research has explored the effects of troglitazone on vascular smooth muscle cells (VSMCs), which are key to the processes of atherosclerosis and restenosis after arterial injury. nih.gov In cultured rabbit coronary VSMCs, high glucose levels were found to promote cell migration and proliferation, processes that troglitazone could suppress. Specifically, troglitazone was shown to inhibit high glucose-induced phospholipase D activation and membrane-bound PKC activation.

In other studies, troglitazone was identified as a potent inhibitor of VSMC proliferation and migration stimulated by growth factors like platelet-derived growth factor (PDGF) and basic fibroblast growth factor (bFGF). nih.gov At a concentration of 1 μM, troglitazone nearly completely inhibited bFGF-induced DNA synthesis and c-fos induction. nih.gov This inhibitory action appeared to occur through a blockade of the MAP kinase pathway. nih.gov The same dose also inhibited PDGF-directed migration of VSMCs by approximately 70%. nih.gov These in vitro findings suggest a potential role for the compound in modulating processes related to vascular disease. nih.gov

Studies in Other Relevant Cell Lines (e.g., Myeloma Cells, C2C12, HEK 293T)

The effects of troglitazone have been examined in a variety of other cell lines for different therapeutic and mechanistic explorations.

Myeloma Cells: While the metabolic characteristics of multiple myeloma cells are an area of active research, direct studies focusing on the effects of troglitazone sulfate ammonium (B1175870) salt on these cells are not prominent in the reviewed literature. mdpi.com However, related research in other cancer cell lines, such as MCF7 breast cancer cells made resistant to doxorubicin (B1662922) (DOX), showed that troglitazone could decrease the expression of the drug efflux pumps MDR-1 and BCRP, thereby re-sensitizing the cells to DOX. nih.gov

C2C12: In the C2C12 mouse myotube cell line, a model for skeletal muscle, troglitazone demonstrated protective effects against palmitate-induced insulin (B600854) resistance. Palmitate, a saturated fatty acid, was shown to cause a reduction in sortilin, a protein involved in the trafficking of the glucose transporter GLUT4. Troglitazone, acting as a PPARγ agonist, prevented this palmitate-induced sortilin reduction and improved insulin-responsive GLUT4 recycling.

HEK 293T: Human Embryonic Kidney 293T (HEK 293T) cells have been used in studies related to troglitazone's antiviral potential. Specifically, 293T cells were used to produce hepatitis C virus (HCV) pseudoparticles for entry assays. In a screen to identify inhibitors of hepatitis B virus (HBV) infection, troglitazone was identified as a small molecule that blocks HBV entry into hepatocytes. The study suggests that troglitazone represents a novel class of HBV entry inhibitors that may interfere with the viral internalization process.

Ex Vivo Organ Perfusion Systems

Isolated Perfused Liver Models for Biliary Secretion and Metabolism Studies

The isolated perfused rat liver model allows for the study of hepatic metabolism and biliary excretion in a controlled ex vivo environment that preserves the organ's architecture.

Studies using this model to examine the acute actions of troglitazone revealed several effects on liver function. In perfusions without albumin, a high dose of troglitazone inhibited glucagon-stimulated glucose production by approximately 75%, while simultaneously increasing lactate (B86563) release about six-fold. A significant finding was the marked decline in bile secretion by approximately 67% with high-dose troglitazone. These results indicate that the compound exerts complex, non-insulin-like effects on the liver, including the potential for cholestasis.

Further investigations into biliary excretion focused on the role of specific transporters using transporter-deficient rats. In rats lacking the Mrp2 transporter, a single oral dose of troglitazone led to a 2-fold increase in plasma levels of troglitazone sulfate and a 50-fold increase for troglitazone glucuronide compared to normal rats. Analysis of bile from these rats showed a delay in the secretion of both troglitazone sulfate and glucuronide. These findings directly demonstrate the role of Mrp2 in the biliary secretion of troglitazone metabolites. Other research has pointed to the enterohepatic circulation of troglitazone, where the sulfate metabolite, after being excreted in the bile, is partially deconjugated back to the parent compound in the intestine and reabsorbed.

Interactive Table: Summary of Findings in Isolated Perfused Liver Models

| Model | Compound Studied | Key Findings | Reference(s) |

|---|---|---|---|

| Isolated Perfused Rat Liver | Troglitazone | Inhibited glucagon-stimulated glucose production by ~75%. | |

| Isolated Perfused Rat Liver | Troglitazone | Increased lactate release approximately 6-fold. | |

| Isolated Perfused Rat Liver | Troglitazone | Decreased bile secretion by ~67%, indicating potential for cholestasis. | |

| Mrp2-Deficient Rats (In Vivo/Bile Analysis) | Troglitazone / Metabolites | Showed delayed biliary secretion of troglitazone sulfate and glucuronide, confirming Mrp2's role in their transport. | |

| F344 Rats (In Vivo/Bile Analysis) | Troglitazone Sulfate | Undergoes deconjugation in the intestine and reabsorption, contributing to enterohepatic circulation. |

Non-Human In Vivo Model Systems

Cholestasis Models in Rodents for Biliary Function Research

Research using rodent models has been instrumental in investigating the cholestatic potential of troglitazone and its primary metabolite, troglitazone sulfate. Studies in isolated perfused rat livers revealed that troglitazone could reduce bile flow, with a more pronounced effect in male rats (50% reduction) compared to females (25% reduction). nih.gov This gender-based disparity was linked to the rate of troglitazone sulfate formation, which was found to be four times faster in the liver cytosolic fractions of male rats. nih.gov

Following intravenous administration of troglitazone to rats, a rapid, dose-dependent increase in plasma bile acid concentrations was observed, again with male rats showing greater sensitivity. nih.gov This was correlated with liver tissue levels of troglitazone sulfate, which were fivefold higher in males than in females. nih.gov Further investigation into the mechanism demonstrated that troglitazone sulfate is a potent inhibitor of the canalicular bile salt export pump (Bsep). nih.gov In isolated canalicular rat liver plasma membrane preparations, troglitazone sulfate inhibited the ATP-dependent transport of taurocholate with an IC50 value of 0.4-0.6 µM, making it approximately ten times more potent than its parent compound, troglitazone (IC50 of 3.9 µM). nih.gov These findings suggest that the efficient formation and subsequent accumulation of troglitazone sulfate in the liver can interfere with the biliary export of bile acids at the Bsep, potentially leading to intrahepatic cholestasis. nih.gov

Studies using transporter-deficient (TR-) rats, which lack the canalicular multispecific organic anion transporter (Mrp2), provided further insights. nih.gov When administered troglitazone, these rats showed a significant accumulation of troglitazone sulfate and troglitazone glucuronide in plasma (2-fold and 50-fold increases, respectively) and urine (30-fold and 500-fold increases, respectively) compared to normal rats. nih.gov This accumulation of metabolites was associated with a twofold increase in serum conjugated bilirubin and a threefold increase in urinary bile acids in the TR- rats. nih.gov The research highlights the role of Mrp2 in the biliary secretion of troglitazone's conjugated metabolites. nih.gov

Table 1: Inhibition of Taurocholate Transport by Troglitazone and its Sulfate Metabolite

| Compound | IC50 Value (µM) in Rat Liver Canalicular Membranes |

|---|---|

| Troglitazone | 3.9 |

| Troglitazone Sulfate | 0.4-0.6 |

Data sourced from studies on isolated canalicular rat liver plasma membrane preparations. nih.gov

Genetically Modified Animal Models (e.g., Sod2+/- mice for Mitochondrial Injury Research)

To investigate the mechanisms behind troglitazone-induced liver injury, researchers have utilized genetically modified animal models, particularly the heterozygous superoxide (B77818) dismutase 2 knockout (Sod2+/-) mouse. nih.gov These mice serve as a model for clinically silent mitochondrial stress. nih.gov In one study, prolonged administration of troglitazone for four weeks resulted in significant liver injury in Sod2+/- mice, evidenced by a greater than twofold increase in serum alanine (B10760859) aminotransferase and the presence of midzonal hepatic necrosis. nih.gov This toxicity was not observed in wild-type mice or in Sod2+/- mice treated for only two weeks. nih.gov

Mitochondria isolated from the troglitazone-treated Sod2+/- mice showed signs of increased oxidant stress, including decreased activities of aconitase (45% reduction) and complex I (46% reduction), and a 58% increase in protein carbonyls. nih.gov This suggests that in a state of genetically compromised mitochondrial function, troglitazone can exacerbate oxidant stress, leading to potentiated mitochondrial damage and delayed liver necrosis. nih.gov In vitro experiments with hepatocytes isolated from untreated Sod2+/- mice confirmed that troglitazone caused a concentration-dependent increase in mitochondrial superoxide anion levels, an effect not seen in wild-type hepatocytes. nih.gov

Another study using the Sod2+/- mouse model analyzed the dynamics of the hepatic mitochondrial proteome. nih.gov After two weeks of troglitazone treatment, there was an observed increase in stress-response proteins like heat shock protein family members and Lon protease, indicating an initial adaptive response. nih.gov However, after four weeks, critical proteins such as ATP synthase beta-subunit and aconitase-2 showed decreased abundance, alongside an increase in total protein carbonyls, suggesting a shift to uncompensated oxidative damage. nih.gov Aconitase-2 levels were decreased at both time points, pointing to it as a potential early biomarker for this type of mitochondrial stress. nih.gov

Interestingly, not all studies have produced identical results. One investigation involving a 28-day oral administration of troglitazone to Sod2+/- mice did not find evidence of hepatocellular necrosis, though it did confirm the model's higher sensitivity to mitochondrial toxicity when challenged with acetaminophen. nih.gov This highlights the complexity of troglitazone-induced hepatotoxicity and the potential influence of experimental conditions. nih.gov

Table 2: Mitochondrial Changes in Sod2+/- Mice after 4 Weeks of Troglitazone Treatment

| Parameter | Change Observed | Implication |

|---|---|---|

| Aconitase Activity | ↓ 45% | Mitochondrial Oxidant Stress |

| Complex I Activity | ↓ 46% | Mitochondrial Dysfunction |

| Protein Carbonyls | ↑ 58% | Oxidative Damage |

Data sourced from studies on hepatic mitochondria isolated from troglitazone-treated Sod2+/- mice. nih.gov

Studies on Hepatic Glucose Output and Insulin-Dependent Glucose Disposal in Animal Tissues

The effects of troglitazone on glucose metabolism and insulin sensitivity have been examined in various animal models of insulin resistance. In obese Zucker rats, a model for insulin resistance, treatment with troglitazone for three weeks significantly improved insulin-stimulated glucose utilization. nih.gov Using a euglycemic clamp technique, the metabolic clearance rate of glucose was found to be significantly higher in troglitazone-treated obese rats compared to their untreated counterparts (19.5 vs 9.9 ml/kg BW/min). nih.gov This improvement in insulin sensitivity was associated with a significant increase in muscle glycogen (B147801) content following the clamp study (9.9 vs 6.5 mg/g tissue). nih.gov

Table 3: Effect of Troglitazone on Glucose Metabolism in Obese Zucker Rats

| Parameter | Untreated Obese Rats | Troglitazone-Treated Obese Rats |

|---|---|---|

| Glucose Metabolic Clearance Rate (ml/kg BW/min) | 9.9 +/- 1.5 | 19.5 +/- 3.9 |

| Post-Clamp Muscle Glycogen (mg/g tissue) | 6.5 +/- 0.4 | 9.9 +/- 0.5 |

Data represents mean +/- SE from euglycemic clamp studies. nih.gov

Investigations on Intimal Hyperplasia in Animal Models (e.g., Rat Aorta Balloon Injury Model)

The impact of troglitazone on vascular proliferation has been studied in the context of intimal hyperplasia, a key process in atherosclerosis. In a study using insulin-resistant Zucker fatty rats, which underwent balloon injury to the aorta, treatment with troglitazone resulted in a significant reduction in neointima formation two weeks after the procedure. nih.gov The area of the neointima was substantially smaller in treated animals compared to untreated controls (0.0526 mm² vs. 0.115 mm²). nih.gov

Furthermore, the ratio of the neointimal area to the medial area was reduced by 53% in the troglitazone-treated rats (0.75 vs. 1.40 in controls). nih.gov These in vivo results, which occurred alongside corrections in hypertriglyceridemia and hyperglycemia, were complemented by in vitro studies. nih.gov In cultured smooth muscle cells, troglitazone was shown to directly decrease DNA synthesis, indicating that its anti-proliferative effect is not solely dependent on its metabolic actions but also involves a direct impact on vascular cell proliferation. nih.gov

Table 4: Effect of Troglitazone on Neointima Formation in Zucker Fatty Rats

| Parameter | Untreated Control Rats | Troglitazone-Treated Rats |

|---|---|---|

| Neointima Area (mm²) | 0.115 +/- 0.0354 | 0.0526 +/- 0.0292 |

| Neointima/Media Area Ratio | 1.40 +/- 0.05 | 0.75 +/- 0.26 |

Data represents mean +/- SD/SE from rat aorta balloon injury model studies. nih.gov

Theoretical Frameworks and Structure Activity Relationship Sar Studies

Computational Chemistry and Molecular Modeling Approaches

Computational methods have been pivotal in elucidating the mechanistic details of troglitazone's metabolism and identifying its potential molecular targets. These approaches provide insights that are often difficult to obtain through experimental methods alone.

Quantum Chemical Analyses of Reaction Pathways and Intermediate Stability

Quantum chemical studies have been employed to investigate the metabolic reaction pathways of troglitazone (B1681588), particularly focusing on the formation of reactive metabolites. researchgate.netnih.gov These analyses help in understanding the stability of intermediates and the energetics of different metabolic routes. For instance, studies on the 6-hydroxy-2,2,5,7,8-pentamethylchromane (HPMC) side chain of troglitazone have explored the mechanisms of its oxidation. researchgate.netnih.gov Research has indicated that the formation of a hydroxylated HPMC is an exothermic reaction, while the generation of a quinone metabolite is less favorable from an energy standpoint. researchgate.net Such studies are crucial for predicting the likelihood of formation of various metabolites, some of which may be associated with toxicity. researchgate.netnih.gov

Two primary metabolic activation pathways for troglitazone have been identified through these computational approaches, in conjunction with experimental data. nih.govacs.org One pathway involves the oxidation of the chromane (B1220400) ring, leading to a reactive o-quinone methide. nih.govacs.org The other pathway is a novel oxidative cleavage of the thiazolidinedione (TZD) ring. nih.govacs.org

Density Functional Theory (DFT) Calculations for Mechanistic Predictions

Density Functional Theory (DFT), a specific quantum chemical method, has been utilized to predict the mechanisms of troglitazone's metabolic transformations. researchgate.netnih.gov DFT studies have been instrumental in analyzing the possible reaction pathways for the metabolism of the troglitazone side chain. researchgate.netnih.gov These calculations have proposed a new pathway for the formation of the o-quinone methide, involving oxidation at the C13 and C14 atoms of the HPMC moiety. researchgate.netnih.gov In contrast, oxidation at the hydroxyl group is predicted to lead to the quinone metabolite. researchgate.netnih.gov

Furthermore, DFT calculations have been used to assess the electrophilicity of the reactive metabolites. The o-quinone methide has been shown to be more electrophilic at its reactive methylene (B1212753) center, which has implications for its potential to react with cellular nucleophiles. researchgate.net It has been reported that while both quinone and quinone methide metabolites are formed, the quinone methide is considered primarily responsible for toxicity. researchgate.net

Molecular Docking and Inverse Docking for Putative Target Identification